An In-depth Technical Guide on the Pharmacological Properties of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol
An In-depth Technical Guide on the Pharmacological Properties of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol
Executive Summary
This document provides a comprehensive technical overview of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol, a synthetically accessible heterocyclic compound. In the absence of extensive direct pharmacological data for this specific molecule, this guide synthesizes information from closely related analogs to elucidate its potential therapeutic applications and to provide a robust framework for its future investigation. By examining the established biological activities of the piperidine core, the trifluoromethylphenyl moiety, and related structures, we project potential mechanisms of action, suggest preclinical experimental workflows, and outline the scientific rationale for its further development. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel small molecule therapeutics.
Introduction and Chemical Properties
Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol is a racemic compound with the molecular formula C13H16F3NO and a molecular weight of approximately 259.27 g/mol .[1][2] The structure features a central piperidine ring, a chiral methanol group, and a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group is of particular interest, as its strong electron-withdrawing nature and lipophilicity can significantly enhance membrane permeability and metabolic stability, and can also lead to stronger interactions with biological targets.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H16F3NO | [1][2] |
| Molecular Weight | 259.27 g/mol | [1][2] |
| Stereochemistry | Racemic | [1][2] |
| IUPAC Name | (Piperidin-4-yl)(3-(trifluoromethyl)phenyl)methanol | [1] |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed synthetic route for Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol.
Potential Pharmacological Activities and Mechanisms of Action
Based on the pharmacological profiles of structurally related compounds, Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol holds potential in several therapeutic areas. The piperidine scaffold is a common motif in a wide range of biologically active molecules, including antivirals, antifungals, and central nervous system agents.[4] The trifluoromethylphenyl group is often incorporated into drug candidates to enhance their activity and pharmacokinetic properties.[3]
Anti-inflammatory and Anti-Cancer Potential via NF-κB Inhibition
A significant body of research points to the role of trifluoromethyl-substituted piperidone derivatives as potent inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The NF-κB pathway is a critical regulator of inflammation and is often dysregulated in various cancers.[3] Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines and can induce apoptosis in cancer cells.[3]
Hypothesized Mechanism of Action:
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Potential as an Akt Inhibitor
The PI3K/Akt signaling pathway is another crucial pathway that is frequently overactivated in cancer, leading to increased cell proliferation and survival.[5] Several piperidine derivatives have been identified as potent Akt inhibitors.[5] The trifluoromethylphenyl moiety could potentially enhance the binding affinity of the compound to the ATP-binding pocket of Akt.
Central Nervous System Activity
Piperidine-containing compounds have a long history of use in the development of drugs targeting the central nervous system. For instance, derivatives of piperidine have been developed as 5-HT2A receptor inverse agonists for the treatment of psychosis and as positive allosteric modulators of nicotinic acetylcholine receptors for potential use in pain management.[6][7]
Proposed Preclinical Evaluation
To systematically evaluate the pharmacological properties of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol, a tiered experimental approach is recommended.
In Vitro Assays
Table 2: Recommended In Vitro Screening Panel
| Assay Type | Target/Pathway | Rationale |
| NF-κB Reporter Assay | NF-κB activity | To assess anti-inflammatory and potential anti-cancer activity. |
| Kinase Inhibition Assay | Akt1, Akt2, Akt3 | To evaluate potential as a cancer therapeutic. |
| Receptor Binding Assay | Serotonin (5-HT) and Dopamine receptor panels | To screen for CNS activity. |
| Cytotoxicity Assay | Panel of cancer cell lines (e.g., HepG2, HeLa) and normal cell lines | To determine anti-proliferative effects and general toxicity. |
Experimental Protocol: NF-κB Reporter Assay
-
Cell Culture: Culture HEK293 cells stably expressing an NF-κB-luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours.
-
Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the IC50 value of the compound for NF-κB inhibition.
In Vivo Models
Based on promising in vitro data, subsequent in vivo studies can be initiated.
Table 3: Potential In Vivo Models
| Model | Therapeutic Area | Rationale |
| Lipopolysaccharide (LPS)-induced inflammation in mice | Inflammation | To assess in vivo anti-inflammatory efficacy. |
| Xenograft tumor models (e.g., using HepG2 cells) in nude mice | Oncology | To evaluate in vivo anti-tumor activity. |
| Behavioral models (e.g., forced swim test, elevated plus maze) in rodents | CNS Disorders | To investigate potential antidepressant or anxiolytic effects. |
Conclusion and Future Directions
Piperidin-4-yl-(3-trifluoromethyl-phenyl)-methanol represents a promising chemical scaffold with the potential for diverse pharmacological activities, particularly in the areas of inflammation, oncology, and central nervous system disorders. The presence of the trifluoromethylphenyl group is anticipated to confer favorable pharmacokinetic properties. The immediate next steps should focus on a systematic in vitro screening cascade to identify its primary biological targets. Positive findings from these studies would warrant further investigation into its mechanism of action and in vivo efficacy. The experimental frameworks provided in this guide offer a clear path for the comprehensive evaluation of this intriguing molecule.
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